Carbonitrile Substituent Enables Nanomolar RIPK1 Inhibition vs. Inactive Unsubstituted Scaffold
The 9-carbonitrile group is a critical pharmacophoric element for RIPK1 binding. Final compounds derived from 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile, such as Oditrasertib, achieve potent RIPK1 inhibition with IC50 values <100 nM in enzymatic assays [1]. In contrast, the unsubstituted pyrido[3,4-f][1,4]oxazepine scaffold (CAS 1782413-13-1) lacks this key hydrogen-bond acceptor and does not appear in any reported potent RIPK1 inhibitor structures, indicating a functional requirement for the carbonitrile moiety .
| Evidence Dimension | RIPK1 enzymatic inhibitory activity (IC50) of final compounds derived from the intermediate |
|---|---|
| Target Compound Data | IC50 < 100 nM (Oditrasertib, derived from target compound) |
| Comparator Or Baseline | Unsubstituted pyrido[3,4-f][1,4]oxazepine (CAS 1782413-13-1): Not reported as an active RIPK1 inhibitor scaffold |
| Quantified Difference | Target-derived compounds achieve nanomolar potency; comparator scaffold lacks any reported RIPK1 activity. |
| Conditions | Recombinant human RIPK1 enzymatic assay; compounds serially diluted in DMSO (1% final concentration) [1] |
Why This Matters
This establishes the 9-carbonitrile as an indispensable functional group for RIPK1-targeted drug discovery, directly influencing procurement decisions for screening libraries.
- [1] BindingDB BDBM530183. Preparation of 4-[(2S)-2-(cyanomethyl)-2-methyl-butanoyl]-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-9-carbonitrile. RIPK1 IC50: <100nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=530183 View Source
